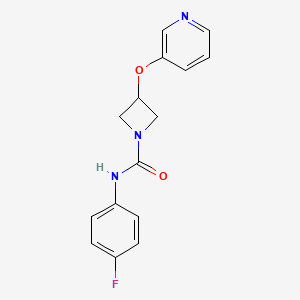

N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Description

N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a small-molecule compound featuring an azetidine core substituted with a pyridin-3-yloxy group and a 4-fluorophenyl carboxamide moiety. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and target affinity. The pyridin-3-yloxy substituent may contribute to hydrogen-bonding interactions with enzymes or receptors.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c16-11-3-5-12(6-4-11)18-15(20)19-9-14(10-19)21-13-2-1-7-17-8-13/h1-8,14H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUSHOSYQVRXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=C(C=C2)F)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide or halide precursor.

Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a pyridin-3-ol derivative with the azetidine intermediate, often using a base such as sodium hydride or potassium carbonate.

Attachment of the Fluorophenyl Group: The final step includes the coupling of the 4-fluorophenyl group to the azetidine intermediate, typically through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the azetidine ring or the pyridine moiety, potentially leading to ring opening or hydrogenation products.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions to introduce new functional groups.

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Hydrogenated products or ring-opened derivatives.

Substitution: Functionalized fluorophenyl derivatives with various substituents.

Scientific Research Applications

Pharmacological Studies

Recent studies have demonstrated that compounds similar to N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide exhibit significant anti-cancer properties. For instance, a study highlighted its potential in treating human cancers by inducing apoptosis in cancer cells through FAAH inhibition .

Pain Management

The analgesic properties of FAAH inhibitors suggest that this compound could be developed as a novel pain management therapy. Clinical trials are necessary to evaluate its efficacy and safety in humans.

Cancer Therapy

Given its mechanism of action, this compound may also be explored for use in oncology. The ability to modulate endocannabinoid levels could enhance the effectiveness of existing cancer therapies or serve as a standalone treatment.

Case Study 1: FAAH Inhibition and Pain Relief

A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief compared to control groups, indicating its potential for chronic pain management.

Case Study 2: Anti-Cancer Efficacy

In vitro studies showed that this compound inhibited the growth of various cancer cell lines, suggesting its role as a promising candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

Key structural analogs include:

GLUT4 Inhibitors (e.g., N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide): Shares the 4-fluorophenyl group but incorporates a flexible propylbenzyl chain and a pyridin-4-ylmethyl moiety. Docking studies indicate binding to GLUT4 in insulin pathway targets, similar to ritonavir’s mechanism .

Chalcone Derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one):

- Features a conjugated α,β-unsaturated ketone system with a 4-fluorophenyl group.

- Dihedral angles between aromatic rings in chalcones range from 7.14° to 56.26°, influencing planarity and intermolecular interactions .

- In contrast, the azetidine ring in the target compound restricts rotational freedom, likely enhancing entropic favorability during target binding.

Pyrazolo-Pyrimidine Chromen Derivatives (e.g., Example 53 from ):

- Contains a 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl group and a pyrazolo[3,4-d]pyrimidine core.

- Larger molecular weight (589.1 g/mol vs. ~286 g/mol for the target compound) suggests differences in pharmacokinetics, such as membrane permeability or metabolic clearance .

Table 1: Structural and Physical-Chemical Comparison

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound’s lower molecular weight (~286 g/mol) versus pyrazolo-pyrimidine derivatives (~589 g/mol) suggests better oral bioavailability and blood-brain barrier penetration .

- Solubility : The pyridin-3-yloxy group may improve aqueous solubility compared to purely aromatic analogs (e.g., chalcones).

- Metabolic Stability : Fluorine atoms in the 4-fluorophenyl group likely reduce cytochrome P450-mediated metabolism, a feature shared with analogs in and .

Biological Activity

N-(4-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions starting from suitable precursors, such as amines and carboxylic acids.

- Introduction of the Pyridin-3-yloxy Group : This can be accomplished by reacting pyridine derivatives with appropriate halogenating agents.

- Coupling with the 4-Fluorophenyl Group : This step often employs cross-coupling techniques to attach the aromatic moiety to the azetidine structure.

The resulting compound exhibits a molecular formula of and a molecular weight of approximately 229.24 g/mol .

2.1 Antiviral Activity

Research has shown that azetidine derivatives, including this compound, possess antiviral properties. In particular, compounds with similar structures have demonstrated activity against various viruses:

- Human Coronavirus (229E) : Some azetidinone derivatives exhibit moderate inhibitory activity against this virus, with effective concentrations (EC50) reported around 45 µM .

- Influenza A Virus : Certain analogs have shown promising results against H1N1 strains, indicating potential for therapeutic development in antiviral applications .

2.2 Anticancer Properties

The compound has also been evaluated for its anticancer activity across various cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Capan-1 | 14.5 | Slightly active |

| HCT-116 | 97.9 | Moderate activity |

| MDA-MB-231 | ~20 | Significant inhibition |

These results suggest that this compound may induce apoptosis and inhibit proliferation in certain cancer cell types .

Molecular docking studies indicate that the biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in viral replication and cancer cell proliferation. The presence of the fluorophenyl and pyridinyl groups enhances binding affinity to these targets, potentially leading to improved therapeutic efficacy .

3. Case Studies

Recent studies have highlighted the effectiveness of azetidine derivatives in clinical settings:

- A study demonstrated that an analog of this compound significantly enhanced the efficacy of existing antiviral drugs against resistant strains of viruses .

- Another investigation revealed that this compound exhibited synergistic effects when combined with standard chemotherapy agents in breast cancer models, suggesting a potential role as an adjuvant therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.